

Application Notes and Protocols: In Vivo Efficacy of Canin

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Compound of Interest		
Compound Name:	Canin	
Cat. No.:	B1209561	Get Quote

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Introduction

Canin is a novel, potent, and selective small molecule inhibitor of the Phosphoinositide 3-kinase (PI3K)/AKT signaling pathway. Dysregulation of this pathway is a frequent event in various **canin**e cancers, making it a critical target for therapeutic intervention.[1][2] These application notes provide a summary of the in vivo efficacy of **Canin** in preclinical **canin**e cancer models and detailed protocols for its evaluation. The data presented herein supports the potential of **Canin** as a therapeutic agent for veterinary oncology.

Data Presentation

Table 1: Tumor Growth Inhibition in a Canine Mammary

Tumor Xenograft Model

Treatment Group	Dose (mg/kg)	Administration Route	Mean Tumor Volume (mm³) at Day 21	Percent Tumor Growth Inhibition (%)
Vehicle Control	-	Oral	1500 ± 150	-
Canin	25	Oral	850 ± 120	43.3
Canin	50	Oral	450 ± 90	70.0
Positive Control	-	-	400 ± 80	73.3



Data are presented as mean ± standard deviation.

Table 2: Pharmacodynamic Effects of Canin on

PI3K/AKT Pathway Markers in Tumor Tissues

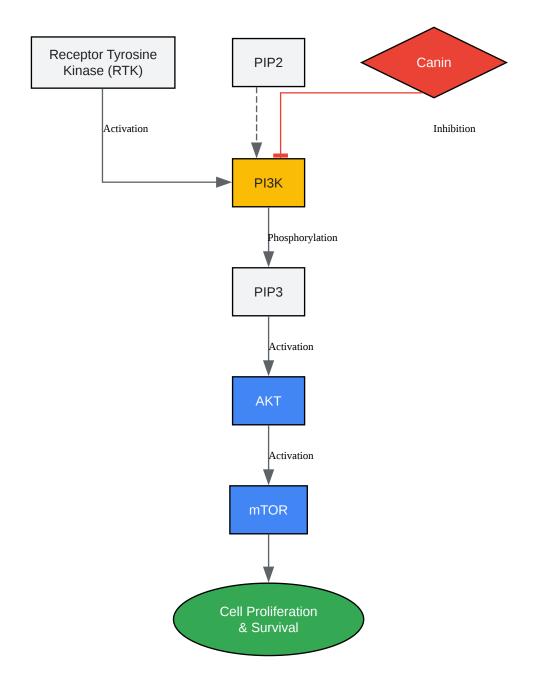
Treatment Group	Dose (mg/kg)	p-AKT/Total AKT Ratio	p-mTOR/Total mTOR Ratio
Vehicle Control	-	1.00 ± 0.15	1.00 ± 0.12
Canin	50	0.35 ± 0.08	0.45 ± 0.10

Data are presented as mean \pm standard deviation relative to the vehicle control group.

Signaling Pathway

The PI3K/AKT/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and angiogenesis.[2] In many **canin**e cancers, this pathway is aberrantly activated, promoting tumor progression.[1] **Canin** exerts its anti-tumor effects by inhibiting key components of this pathway.





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Caption: The PI3K/AKT/mTOR signaling pathway and the inhibitory action of Canin.

Experimental Protocols

Protocol 1: Canine Mammary Tumor Xenograft Model

This protocol describes the in vivo evaluation of **Canin**'s efficacy in a mouse xenograft model using a **canin**e mammary tumor cell line (e.g., CMT-U27).[2]



1. Cell Culture:

• Culture CMT-U27 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

2. Animal Model:

- Use female athymic nude mice, 6-8 weeks old.
- Subcutaneously inject 5 x 10⁶ CMT-U27 cells in 100 μ L of PBS into the right flank of each mouse.
- 3. Tumor Growth Monitoring:
- Monitor tumor growth by measuring the length and width of the tumor with calipers every 3 days.
- Calculate tumor volume using the formula: (Length x Width²) / 2.

4. Treatment:

- When tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups (e.g., vehicle control, **Canin** at different doses, positive control).
- Administer Canin or vehicle orally once daily for 21 days.
- 5. Efficacy Assessment:
- At the end of the treatment period, euthanize the mice and excise the tumors.
- Weigh the tumors and calculate the tumor growth inhibition.
- 6. Pharmacodynamic Analysis:
- Homogenize a portion of the tumor tissue to extract proteins.
- Perform Western blotting to analyze the expression levels of key proteins in the PI3K/AKT pathway (e.g., p-AKT, total AKT, p-mTOR, total mTOR).



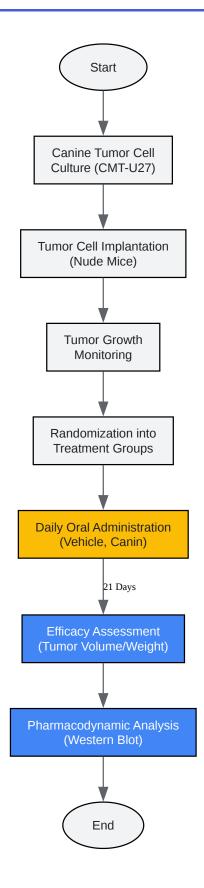
Protocol 2: Paw Inflammation Model for Antiinflammatory Efficacy

This protocol is adapted from a kaolin-induced paw inflammation model in dogs and can be used to assess the anti-inflammatory properties of **Canin**.[3][4]

- 1. Animal Model:
- Use healthy Beagle dogs of either sex, aged 1-3 years.
- Acclimatize the dogs to the experimental environment.
- 2. Induction of Inflammation:
- Anesthetize the dogs.
- Inject a sterile 25% kaolin suspension into the plantar surface of one hind paw.
- 3. Treatment:
- Administer Canin or a placebo orally at a predetermined time point after kaolin injection.
- 4. Assessment of Inflammation:
- Measure paw volume using a plethysmometer at baseline and at various time points after kaolin injection.
- Assess lameness using a scoring system or force plate analysis.
- Measure skin temperature of the inflamed paw.
- 5. Data Analysis:
- Compare the changes in paw volume, lameness scores, and skin temperature between the **Canin**-treated and placebo groups.

Experimental Workflow Visualization





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Caption: Workflow for in vivo efficacy testing of Canin in a xenograft model.



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